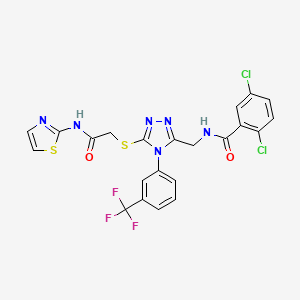
2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H15Cl2F3N6O2S2 and its molecular weight is 587.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by:
- Controlling temperature (e.g., reflux in ethanol or toluene) and solvent polarity to favor nucleophilic substitutions or amide bond formation .
- Using coupling agents like EDCI/HOBt for amide bond stabilization .
- Monitoring reaction progress via TLC and HPLC to identify intermediate purification points .
- Characterization with NMR (¹H/¹³C), IR, and mass spectrometry ensures structural confirmation and purity assessment .
Q. What characterization techniques are essential for verifying the compound’s structural integrity?
- Key Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., thiazole NH at δ 10–12 ppm) and confirms regiochemistry .
- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and detects impurities .
Q. How can initial biological activity screening be designed for this compound?
- Approach :
- Use in vitro assays (e.g., cell viability assays against cancer lines like MCF-7 or antimicrobial disk diffusion) to identify baseline activity .
- Compare IC₅₀ values with structural analogs (e.g., triazole or thiadiazole derivatives) to prioritize lead optimization .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Strategies :
- Validate assay conditions (e.g., pH, serum content) that may alter compound stability or solubility .
- Perform orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to confirm target engagement .
- Re-evaluate compound purity via HPLC-MS to rule out degradants or synthetic byproducts .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methods :
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR or PARP) to identify potential binding pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .
- Cross-validate predictions with mutagenesis studies or X-ray crystallography of target-ligand complexes .
Q. How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors?
- Experimental Design :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamics .
- Perform competitive inhibition assays with known substrates (e.g., ATP for kinases) to determine inhibition mechanisms .
Q. What strategies address low yield or side reactions during scale-up synthesis?
- Solutions :
- Adjust stoichiometry of reactive intermediates (e.g., thiols or amines) to minimize dimerization .
- Introduce scavenger resins (e.g., polymer-bound thiophiles) to trap unreacted reagents .
- Employ advanced purification (e.g., preparative HPLC or crystallization gradients) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Framework :
- Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro or methoxy groups) to assess electronic effects .
- Test substituent effects on solubility (logP) and membrane permeability (Caco-2 assays) .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N6O2S2/c23-13-4-5-16(24)15(9-13)19(35)29-10-17-31-32-21(37-11-18(34)30-20-28-6-7-36-20)33(17)14-3-1-2-12(8-14)22(25,26)27/h1-9H,10-11H2,(H,29,35)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNSLVUMBBIBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













